Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride (CAS 1186663-51-3): A Technical Guide to Synthesis, Properties, and Medicinal Chemistry Applications
Ethyl 4-allyl-4-piperidinecarboxylate Hydrochloride (CAS 1186663-51-3): A Technical Guide to Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles, frequently serving as a core scaffold for central nervous system (CNS) therapeutics, analgesics, and kinase inhibitors. Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride (CAS 1186663-51-3) represents a highly specialized, 4,4-disubstituted piperidine building block.
Unlike simple mono-substituted piperidines, the quaternary carbon center at the C4 position provides a rigid, three-dimensional pharmacophore that is critical for binding affinity in various G-protein coupled receptors (GPCRs). The presence of both an allyl group and an ethyl ester at this position offers orthogonal reactivity, allowing medicinal chemists to perform divergent, late-stage functionalizations. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and mechanistic role in the development of neuropathic pain therapeutics [1].
Physicochemical Profiling
Understanding the fundamental properties of this building block is essential for predicting its behavior in organic synthesis and its pharmacokinetic potential as a structural fragment.
| Property | Value |
| Chemical Name | Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride |
| CAS Registry Number | 1186663-51-3 (Salt); 146935-75-3 (Free Base) |
| Molecular Formula | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 233.74 g/mol |
| Exact Mass | 233.11825 Da |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| Storage Conditions | Inert atmosphere, 2-8°C, desiccated |
Data derived from structural analysis and foundational properties of the parent compound, ethyl 4-piperidinecarboxylate [2].
Mechanistic Role in Medicinal Chemistry
The Importance of the 4,4-Disubstituted Piperidine Core
The spatial arrangement of substituents on the piperidine ring dictates the compound's interaction with target proteins. A quaternary C4 center forces the piperidine ring into a specific chair conformation, projecting the substituents into defined vectors. This structural rigidity is a hallmark of classic opioid analgesics (e.g., meperidine) and modern neuropathic pain agents.
Orthogonal Reactivity for Divergent Synthesis
The true value of ethyl 4-allyl-4-piperidinecarboxylate lies in its orthogonal functional groups:
-
The Secondary Amine (Nitrogen): Available for reductive amination, alkylation, or acylation to modulate lipophilicity and target specific receptor pockets [3].
-
The Allyl Group: Serves as a versatile handle for olefin metathesis, epoxidation, hydroboration-oxidation (to yield primary alcohols), or oxidative cleavage (to yield aldehydes).
-
The Ethyl Ester: Can be hydrolyzed to a carboxylic acid for amide coupling, or reduced to a primary alcohol or aldehyde.
Caption: Orthogonal reactivity and medicinal chemistry applications of the 4,4-disubstituted piperidine core.
Synthetic Workflow & Experimental Protocols
The synthesis of ethyl 4-allyl-4-piperidinecarboxylate relies on the precise generation and trapping of an ester enolate. The protocol below outlines a self-validating, three-step methodology designed for high yield and purity.
Step-by-Step Methodology
Step 1: N-Protection of Ethyl Isonipecotate
-
Objective: Protect the secondary amine to prevent N-alkylation during the subsequent enolate formation.
-
Procedure: Dissolve ethyl isonipecotate (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
-
Causality: Boc protection is chosen over benzyl protection because it can be removed under acidic conditions without affecting the allyl double bond (which would be reduced during the catalytic hydrogenation required for benzyl removal).
Step 2: Enolate Formation and Allylation
-
Objective: Introduce the allyl group at the sterically hindered C4 position.
-
Procedure: Dissolve the N-Boc-ethyl isonipecotate in anhydrous tetrahydrofuran (THF) and cool to -78°C under Argon. Slowly add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 1 hour at -78°C. Add allyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Causality: LDA is a strong, non-nucleophilic base. It quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl. The -78°C temperature is critical to prevent self-condensation (Claisen condensation) of the ester enolate before the electrophile is introduced.
Step 3: Deprotection and Salt Formation
-
Objective: Remove the Boc group and isolate the product as a stable hydrochloride salt.
-
Procedure: Dissolve the purified N-Boc-ethyl 4-allyl-4-piperidinecarboxylate in minimal diethyl ether. Add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. The product will precipitate as a white solid. Filter, wash with cold ether, and dry under a vacuum.
-
Causality: Using anhydrous HCl in dioxane ensures that the Boc group is cleaved cleanly while preventing the hydrolysis of the ethyl ester, which would occur if aqueous acids were used.
Caption: Synthetic workflow for Ethyl 4-allyl-4-piperidinecarboxylate hydrochloride.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Validation markers: Look for the distinct multiplet of the internal allyl olefin proton at ~5.7 ppm (1H) and the terminal olefin protons at ~5.1 ppm (2H). The ethyl ester should present a clear quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The broad singlet at ~9.0 ppm confirms the presence of the protonated amine (HCl salt).
-
-
LC-MS (ESI+):
-
Validation markers: The mass spectrum must show the [M+H]⁺ peak at m/z 198.1 (corresponding to the free base C₁₁H₁₉NO₂ + H⁺).
-
-
HPLC (Reverse Phase, C18 Column):
-
Validation markers: Elution with a gradient of Water/Acetonitrile (with 0.1% TFA) should yield a single sharp peak with >98% Area Under Curve (AUC), confirming the absence of unreacted starting material or dialkylated byproducts.
-
Future Directions in Drug Discovery
The utilization of 4-allyl-4-piperidinecarboxylate derivatives is expanding rapidly, particularly in the synthesis of ureide and thiazole derivatives targeted at neuropathic pain [1]. By leveraging the allyl group for late-stage cross-metathesis, researchers can rapidly generate libraries of structurally diverse, rigidified piperidines. As the demand for non-opioid pain management solutions grows, building blocks that offer precise spatial control over pharmacophores—like CAS 1186663-51-3—will remain at the forefront of medicinal chemistry campaigns.
References
- European Patent Office. (2007). Ureide Derivative and Use Thereof for Medical Purposes (Patent No. EP002009006A1).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem.[Link]
- World Intellectual Property Organization. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters (Patent No. WO2016071792A1).
